![molecular formula C11H8N2O B3055734 2,5-dihydro-1H-pyrido[4,3-b]indol-1-one CAS No. 66570-82-9](/img/structure/B3055734.png)
2,5-dihydro-1H-pyrido[4,3-b]indol-1-one
Overview
Description
Synthesis Analysis
The synthesis of this compound involves various methods, including cyclization reactions, condensations, and modifications of existing indole derivatives. Researchers have explored both conventional and novel synthetic routes to access 2,5-dihydro-1H-pyrido[4,3-b]indol-1-one. For instance, a [Cp*RhCl2]-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles has been reported .
Scientific Research Applications
Antagonist for Asthma and Allergic Rhinitis Treatment
2,5-dihydro-1H-pyrido[4,3-b]indol-1-one derivatives, particularly setipiprant (a potent, selective, and orally bioavailable chemoattractant receptor-homologous molecule expressed on Th2 cells antagonist), have been identified for the potential treatment of asthma and seasonal allergic rhinitis. This discovery stemmed from a lead optimization program focusing on improving potency and oral bioavailability (Fretz et al., 2013).
Pharmacological Activities
Compounds within the 2,5-dihydro-1H-pyrido[4,3-b]indol-1-one family demonstrate a broad spectrum of pharmacological activity. These compounds are of significant interest in medicinal chemistry due to their varied therapeutic potentials (Ivashchenko et al., 2010).
Antitumor Activity
Some derivatives of 2,5-dihydro-1H-pyrido[4,3-b]indol-1-one have shown considerable cytotoxicity against various cancer cell lines, suggesting their potential as leads for antitumor activity screenings. These derivatives have been evaluated for their effectiveness against human prostate cancer cells, lung cancer cells, and leukemia cells (Liu et al., 2015).
Calcium-Antagonist Activity
Certain hydrogenated derivatives of 2,5-dihydro-1H-pyrido[4,3-b]indole have shown calcium-antagonist behavior, which is relevant for developing medications for conditions like neuroprotection and antiarrhythmogenic therapies (Ivanov et al., 2001).
Mechanism of Action
properties
IUPAC Name |
2,5-dihydropyrido[4,3-b]indol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-11-10-7-3-1-2-4-8(7)13-9(10)5-6-12-11/h1-6,13H,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGRBGRXVJRUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477585 | |
| Record name | 2,5-dihydro-1H-pyrido[4,3-b]indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dihydro-1H-pyrido[4,3-b]indol-1-one | |
CAS RN |
66570-82-9 | |
| Record name | 2,5-dihydro-1H-pyrido[4,3-b]indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




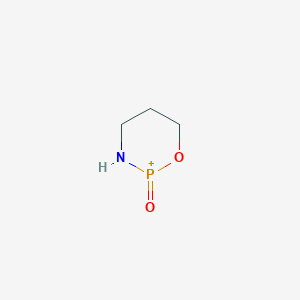
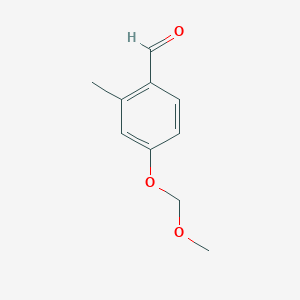


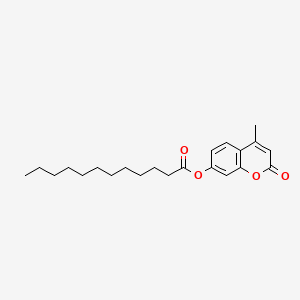
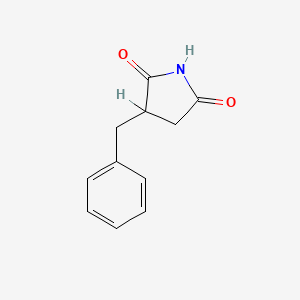
![4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B3055666.png)
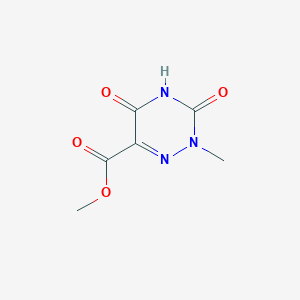

![2-[(1-Ethylpropyl)amino]ethanol](/img/structure/B3055670.png)
![Stannane, tributyl[(phenylmethoxy)methyl]-](/img/structure/B3055671.png)
![N'1,N'2-bis[(1E)-[4-(diethylamino)phenyl]methylidene]ethanedihydrazide](/img/structure/B3055674.png)